2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene
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Overview
Description
2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene is an organic compound with the molecular formula C15H22Br2. It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms and two tert-butyl groups. This compound is of interest due to its unique structural features and reactivity, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene typically involves the bromination of 1-(bromomethyl)-3,5-di-tert-butylbenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new bonds and the generation of reactive intermediates. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(bromomethyl)benzene
- 2-Bromo-1,3-bis(dibromomethyl)benzene
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
Uniqueness
2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and influence its reactivity. This makes it distinct from other brominated benzene derivatives, which may not have such bulky substituents .
Properties
CAS No. |
154492-64-5 |
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Molecular Formula |
C15H22Br2 |
Molecular Weight |
362.14 g/mol |
IUPAC Name |
2-bromo-1-(bromomethyl)-3,5-ditert-butylbenzene |
InChI |
InChI=1S/C15H22Br2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-8H,9H2,1-6H3 |
InChI Key |
DAYVCNVLNGJOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)CBr |
Origin of Product |
United States |
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